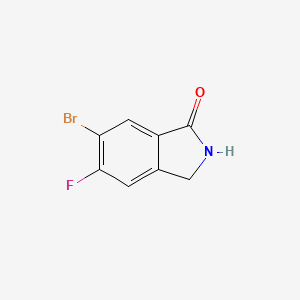
1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C8H7Cl2NO. It has a molecular weight of 204.05 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of cyclopropane derivatives like this compound can be achieved through various methods. One such method is the Corey-Chaykovsky reaction, which involves the reaction of sulfonium ylides with carbonyl compounds to yield epoxides . Another method is the Suzuki-Miyaura coupling reaction, which involves the reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7Cl2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-4,11H,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Cyclopropane derivatives can undergo a variety of chemical reactions. For instance, they can participate in cross-coupling reactions with aryl bromides or triflates in the presence of substoichiometric amounts of zinc bromide to produce cyclopropyl arenes . They can also undergo intramolecular nickel-catalyzed cross-electrophile coupling reactions .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 204.05 . The compound should be stored in a refrigerator .Safety and Hazards
The compound is classified under the GHS07 category. It has the signal word ‘Warning’. The hazard statements associated with it are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol involves the conversion of 2,6-dichloropyridine to the corresponding cyclopropanol derivative.", "Starting Materials": [ "2,6-dichloropyridine", "Sodium hydride (NaH)", "Bromochloromethane (CH2BrCl)", "Diethyl ether (Et2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)", "Methanol (MeOH)", "Sodium borohydride (NaBH4)", "Acetic acid (AcOH)" ], "Reaction": [ "Step 1: Treatment of 2,6-dichloropyridine with NaH in Et2O to form the corresponding pyridine anion.", "Step 2: Addition of CH2BrCl to the pyridine anion to form the corresponding cyclopropanol derivative.", "Step 3: Acidification of the reaction mixture with HCl to protonate the cyclopropanol derivative and form the corresponding cyclopropanol chloride.", "Step 4: Treatment of the cyclopropanol chloride with NaOH in water to form the corresponding cyclopropanol.", "Step 5: Purification of the cyclopropanol by extraction with Et2O and drying over Na2SO4.", "Step 6: Reduction of the cyclopropanol with NaBH4 in MeOH to form the corresponding cyclopropanol alcohol.", "Step 7: Acetylation of the cyclopropanol alcohol with AcOH to form the final product, 1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol." ] } | |
Numéro CAS |
1935604-03-7 |
Formule moléculaire |
C8H7Cl2NO |
Poids moléculaire |
204.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



